

Technical Guide: (5-Iodo-2-methylphenyl)methanol (CAS No. 1260242-01-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Iodo-2-methylphenyl)methanol

Cat. No.: B581824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **(5-Iodo-2-methylphenyl)methanol**, a key intermediate in various synthetic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential relevance in biological systems.

Chemical Identity and Properties

(5-Iodo-2-methylphenyl)methanol, also known as 5-iodo-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure features a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group.

Table 1: Chemical and Physical Properties of **(5-Iodo-2-methylphenyl)methanol**[\[1\]](#)[\[2\]](#)

Property	Value	Source
CAS Number	1260242-01-0	Doron Scientific
Molecular Formula	C ₈ H ₉ IO	Doron Scientific
Molecular Weight	248.06 g/mol	Doron Scientific
Appearance	White powder	RongNa Biotechnology Co.,Ltd.
Purity	≥97%	AOTU Chemical Valley
SMILES	OCc1cc(I)ccc1C	Doron Scientific

Note: Further quantitative data such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

Synthesis of (5-Iodo-2-methylphenyl)methanol

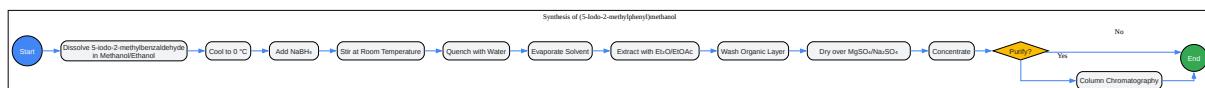
The primary synthetic route to **(5-Iodo-2-methylphenyl)methanol** involves the reduction of the corresponding aldehyde, 5-iodo-2-methylbenzaldehyde. A general and reliable method for this transformation is the use of sodium borohydride in an alcoholic solvent.

Experimental Protocol: Reduction of 5-Iodo-2-methylbenzaldehyde

This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol.

Materials:

- 5-Iodo-2-methylbenzaldehyde
- Methanol (MeOH) or Ethanol (EtOH)
- Sodium borohydride (NaBH₄)
- Deionized water
- Diethyl ether or Ethyl acetate


- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

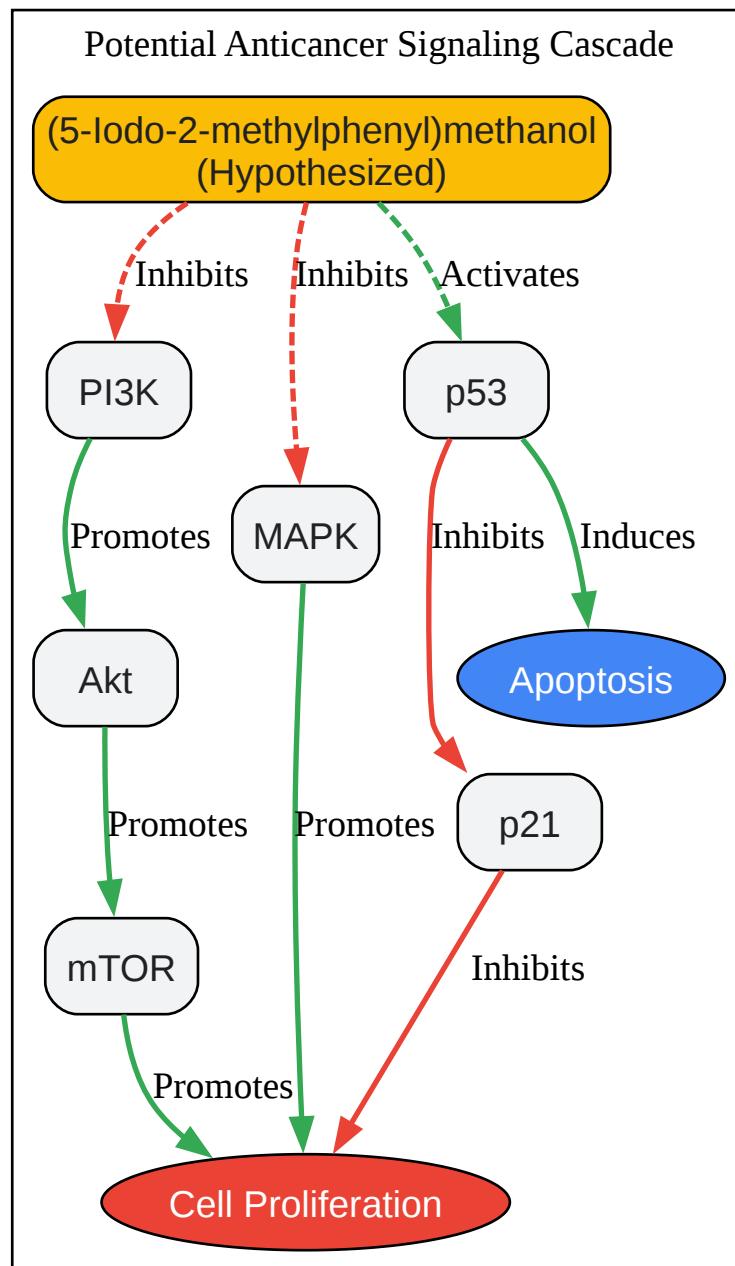
Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with stirring.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
- **Quenching:** Carefully quench the reaction by slowly adding deionized water to the flask.
- **Solvent Removal:** Remove the bulk of the alcohol solvent using a rotary evaporator.
- **Extraction:** Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **(5-Iodo-2-methylphenyl)methanol**.
- Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for **(5-Iodo-2-methylphenyl)methanol**

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **(5-Iodo-2-methylphenyl)methanol**.

Biological Relevance and Signaling Pathways

While specific studies on the biological activity of **(5-Iodo-2-methylphenyl)methanol** are not prominent in the current literature, the broader class of benzyl alcohol derivatives has been investigated for various biological effects. For instance, certain substituted benzyl alcohols have demonstrated anticancer activity by modulating key signaling pathways.

One such example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a marine-derived compound, which has been shown to exhibit anticancer properties in human glioblastoma cells. DHMBA was found to suppress cancer cell proliferation by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival. Concurrently, it upregulates tumor suppressor proteins like p53 and p21.

Diagram 2: Generalized Signaling Pathway Potentially Modulated by Substituted Benzyl Alcohols

[Click to download full resolution via product page](#)

Caption: Hypothesized modulation of cancer signaling pathways.

Given the structural similarities, it is plausible that **(5-Iodo-2-methylphenyl)methanol** could be a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of

the iodine atom offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. Researchers in drug development may find this compound to be a useful starting material for exploring new chemical space in the search for modulators of these and other critical biological pathways. Further investigation is warranted to elucidate the specific biological activities of **(5-Iodo-2-methylphenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-iodo-2-Methylphenyl)Methanol, CasNo.1260242-01-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 2. doronscientific.com [doronscientific.com]
- To cite this document: BenchChem. [Technical Guide: (5-Iodo-2-methylphenyl)methanol (CAS No. 1260242-01-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581824#5-iodo-2-methylphenyl-methanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com